molecular formula C7H10N2S B13957977 Benzenethiol, 2,4-diamino-5-methyl- CAS No. 329944-46-9

Benzenethiol, 2,4-diamino-5-methyl-

Cat. No.: B13957977
CAS No.: 329944-46-9
M. Wt: 154.24 g/mol
InChI Key: WKEDZWZMALHQCE-UHFFFAOYSA-N
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Description

Benzenethiol, 2,4-diamino-5-methyl- is an organic compound with the molecular formula C₇H₁₀N₂S. It is a derivative of benzenethiol, characterized by the presence of two amino groups and a methyl group on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenethiol, 2,4-diamino-5-methyl- typically involves electrophilic aromatic substitution reactions. One common method is the nitration of methylbenzenethiol followed by reduction to introduce the amino groups. The reaction conditions often include the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction .

Industrial Production Methods

Industrial production of Benzenethiol, 2,4-diamino-5-methyl- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Benzenethiol, 2,4-diamino-5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted benzenethiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzenethiol, 2,4-diamino-5-methyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenethiol, 2,4-diamino-5-methyl- involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The amino groups may also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenethiol, 2,4-diamino-5-methyl- is unique due to the presence of both amino and thiol groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications .

Properties

CAS No.

329944-46-9

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

2,4-diamino-5-methylbenzenethiol

InChI

InChI=1S/C7H10N2S/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,8-9H2,1H3

InChI Key

WKEDZWZMALHQCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)N)S

Origin of Product

United States

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